N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
The exact mass of the compound this compound is 390.18042397 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-28-13-12-22-21-25-19(24-15-8-10-17(29-2)11-9-15)18-14-23-27(20(18)26-21)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCBNVHGXDNQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Synthesis
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The structural formula can be represented as follows:
Synthesis Methods
Synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Various synthetic pathways have been explored to optimize yield and purity.
The biological activity of this compound has been linked to its ability to inhibit specific kinases involved in cancer proliferation. Notably, it has shown efficacy as an inhibitor of epidermal growth factor receptor (EGFR) and casein kinase 1 (CK1).
Inhibition of EGFR
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-proliferative activities against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) in A549 and HCT-116 cell lines .
CK1 Inhibition
Casein kinase 1 (CK1) plays a crucial role in cellular signaling pathways associated with cancer progression. The compound has been identified as a novel CK1 inhibitor with an IC50 value of 78 nM . This inhibition is significant given CK1's involvement in various central nervous system disorders and cancer pathogenesis.
Antiproliferative Effects
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. Flow cytometric analyses revealed that these compounds can arrest the cell cycle at the S and G2/M phases and increase the BAX/Bcl-2 ratio significantly .
Study 1: Anti-Cancer Activity
A study focused on the anti-cancer properties of pyrazolo[3,4-d]pyrimidine derivatives found that certain modifications enhanced their inhibitory effects on EGFR. The most promising derivative exhibited significant anti-proliferative activity with IC50 values below 20 µM against multiple cancer types .
Study 2: CK1 Inhibition
Another investigation into CK1 inhibitors highlighted the potential of this compound derivatives. These studies utilized virtual screening techniques followed by biological assays to identify effective inhibitors that could serve as lead compounds for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
